Glicinato de sodio

Descripción general

Descripción

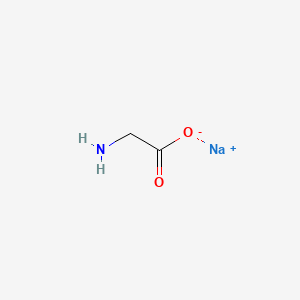

Sodium glycinate, also known as the sodium salt of glycine, is a compound with the molecular formula C₂H₄NNaO₂. It is derived from glycine, the simplest amino acid, and is commonly used in various industrial and scientific applications due to its unique properties. Sodium glycinate is a white to yellow crystalline powder that is highly soluble in water and has a variety of uses in fields such as chemistry, biology, medicine, and industry .

Aplicaciones Científicas De Investigación

Sodium glycinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a buffer in biochemical experiments.

Biology: Sodium glycinate is used in cell culture media and as a stabilizer for enzymes and proteins.

Medicine: It is used in the formulation of pharmaceuticals and as a nutrient supplement.

Industry: Sodium glycinate is used in the production of detergents, cosmetics, and as a corrosion inhibitor in metal cleaning processes

Análisis Bioquímico

Biochemical Properties

Sodium glycinate is involved in several biochemical reactions. It acts as an allosteric regulator of NMDA receptors and inhibits spinal cord neurotransmitters . Sodium glycinate interacts with enzymes such as glycine cleavage system and serine hydroxymethyltransferase, which are crucial for its degradation and synthesis . Additionally, it forms complexes with metal ions like copper and silver, enhancing its solubility and reactivity in aqueous solutions .

Cellular Effects

Sodium glycinate influences various cellular processes. It serves as a building block for proteins, including collagen, which is essential for the structure of bones, skin, muscles, and connective tissues . Sodium glycinate also plays a role in nerve signal transmission and detoxification processes. It impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NMDA receptors and other neurotransmitter systems .

Molecular Mechanism

At the molecular level, sodium glycinate exerts its effects through binding interactions with biomolecules. It acts as a ligand for metal ions, forming complexes that participate in various biochemical reactions . Sodium glycinate also influences enzyme activity, either by inhibition or activation, and modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycinate change over time. It is stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as pH and buffer concentration. Studies have shown that sodium glycinate crystallizes from frozen solutions at an intermediate rate, forming a eutectic mixture with a melting temperature of -17.8°C . Long-term effects on cellular function include potential changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of sodium glycinate vary with different dosages in animal models. At low doses, it acts as a nutrient and neurotransmitter, supporting normal cellular functions. At high doses, sodium glycinate can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects observed in studies include alterations in neurotransmitter levels and potential neurotoxicity .

Metabolic Pathways

Sodium glycinate is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Its degradation occurs through the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Sodium glycinate also participates in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .

Transport and Distribution

Within cells and tissues, sodium glycinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Sodium glycinate’s localization and accumulation are influenced by its ability to form complexes with metal ions, which enhances its solubility and reactivity .

Subcellular Localization

Sodium glycinate’s subcellular localization is determined by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions influence its activity and function, contributing to its role in cellular metabolism and signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium glycinate can be synthesized by neutralizing glycine with sodium hydroxide. The reaction involves dissolving glycine in water and then adding an equimolar amount of sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of sodium glycinate .

Industrial Production Methods: In industrial settings, sodium glycinate is often produced by reacting glycine with sodium hydroxide in a controlled environment. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain solid sodium glycinate. This method is efficient and cost-effective, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Sodium glycinate undergoes various chemical reactions, including:

Oxidation: Sodium glycinate can be oxidized to form glyoxylate and ammonia.

Reduction: It can be reduced to form glycine.

Substitution: Sodium glycinate can react with metal ions to form metal glycinate complexes, such as copper(II) glycinate and silver glycinate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like copper sulfate and silver nitrate are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Glyoxylate and ammonia.

Reduction: Glycine.

Substitution: Metal glycinate complexes.

Mecanismo De Acción

The mechanism of action of sodium glycinate involves its ability to form stable complexes with metal ions. This property makes it effective in various applications, such as metal chelation and stabilization of enzymes. Sodium glycinate acts as an allosteric regulator of NMDA receptors and inhibits neurotransmitter release in the spinal cord, which can have therapeutic effects .

Comparación Con Compuestos Similares

Glycine: The parent amino acid of sodium glycinate, used in protein synthesis and as a neurotransmitter.

Magnesium glycinate: A magnesium salt of glycine used as a dietary supplement for magnesium deficiency.

Ferrous bisglycinate: An iron salt of glycine used in the treatment of iron deficiency anemia .

Uniqueness of Sodium Glycinate: Sodium glycinate is unique due to its high solubility in water, low toxicity, and ability to form stable complexes with metal ions. These properties make it suitable for a wide range of applications in various fields, from scientific research to industrial processes .

Propiedades

Número CAS |

6000-44-8 |

|---|---|

Fórmula molecular |

C2H5NNaO2 |

Peso molecular |

98.06 g/mol |

Nombre IUPAC |

sodium;2-aminoacetate |

InChI |

InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5); |

Clave InChI |

HXFCUMCLVYNZDM-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])N.[Na+] |

SMILES canónico |

C(C(=O)O)N.[Na] |

Key on ui other cas no. |

6000-44-8 |

Descripción física |

Liquid |

Números CAS relacionados |

56-40-6 (Parent) |

Secuencia |

G |

Sinónimos |

Acid, Aminoacetic Aminoacetic Acid Calcium Salt Glycine Cobalt Salt Glycine Copper Salt Glycine Glycine Glycine Carbonate (1:1), Monosodium Salt Glycine Carbonate (2:1), Monolithium Salt Glycine Carbonate (2:1), Monopotassium Salt Glycine Carbonate (2:1), Monosodium Salt Glycine Hydrochloride Glycine Hydrochloride (2:1) Glycine Phosphate Glycine Phosphate (1:1) Glycine Sulfate (3:1) Glycine, Calcium Salt Glycine, Calcium Salt (2:1) Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Sodium Hydrogen Carbonate Hydrochloride, Glycine Monoammonium Salt Glycine Monopotassium Salt Glycine Monosodium Salt Glycine Phosphate, Glycine Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes sodium glycinate a promising absorbent for CO2 capture?

A1: Sodium glycinate exhibits several advantageous properties for CO2 capture, including low vapor pressure, low viscosity, high chemical reactivity with CO2, and a remarkable potential for CO2 removal from flue gases. [] []

Q2: How does sodium glycinate compare to other CO2 absorbents, such as monoethanolamine (MEA)?

A2: Studies comparing sodium glycinate with MEA have shown that while its CO2 removal efficiency might be lower, it offers advantages in regeneration energy requirements and absorption rate. [] [] Sodium glycinate solutions also exhibit higher viscosity and corrosion rates compared to MEA. []

Q3: What is the impact of sodium glycinate concentration on CO2 absorption?

A3: Research indicates that higher concentrations of sodium glycinate solutions lead to higher CO2 absorption capacity but lower absorption load. [, ]

Q4: How does temperature influence CO2 absorption by sodium glycinate solutions?

A4: Experimental studies have demonstrated that the CO2 absorption rate of sodium glycinate solutions is significantly influenced by temperature. [, ] Increasing the temperature generally leads to higher absorption rates. []

Q5: What is the optimal regeneration temperature for sodium glycinate solutions used in CO2 absorption?

A5: Research suggests that the optimal regeneration temperature for sodium glycinate solutions, particularly a mixture of 1.5 kmol/m3 AMP and 0.6 kmol/m3 SG, is 378 K. []

Q6: Can captured CO2 be utilized effectively when using sodium glycinate as an absorbent?

A6: Yes, one study demonstrated the integration of sodium glycinate absorption with ethylene carbonate synthesis, utilizing over 90% of the captured CO2. []

Q7: What is the molecular formula and weight of sodium glycinate?

A7: The molecular formula of sodium glycinate is C2H4NNaO2, and its molecular weight is 97.05 g/mol. [ Not directly stated in the provided abstracts, but this is publicly available information]

Q8: What spectroscopic techniques have been used to characterize sodium glycinate?

A8: Several spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, X-ray diffraction (XRD), and Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA), have been employed to characterize sodium glycinate. [, ] Additionally, Raman spectroscopy has been used to study microhydrated sodium glycinate. [] Researchers have also utilized solid-state near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to analyze glycine in various charge states, including sodium glycinate. []

Q9: How has computational chemistry been applied in researching sodium glycinate?

A10: Computational methods, particularly the Adaptive Network-based Fuzzy Inference System (ANFIS) and radial basis function artificial neural networks (RBFANN), have been successfully employed to predict the CO2 loading capacity of sodium glycinate solutions. [, ] Additionally, researchers have used MP2/6-311++G(d,p) level calculations to investigate the sequential microhydration of sodium glycinate. []

Q10: Are there other applications of sodium glycinate besides CO2 capture?

A11: Yes, sodium glycinate finds use as a buffering agent in pharmaceutical formulations, particularly in intravenous theophylline preparations to improve tolerability. [, ] It is also used as a food additive. [] Additionally, it can be used for cleaning tarnished silver objects due to its ability to form soluble complexes with silver sulfide. [] Moreover, sodium glycinate serves as an intermediate in the synthesis of glyphosate, a widely used herbicide. []

Q11: How does sodium glycinate affect the release of theophylline in pharmaceutical formulations?

A12: Studies have shown that theophylline sodium glycinate, when used in formulations like suppositories, can modify the release profile of theophylline. The release rate can be influenced by factors such as the suppository base and the presence of release modifiers like PEG 1500 and HPMC. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

acetate](/img/structure/B1309271.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)